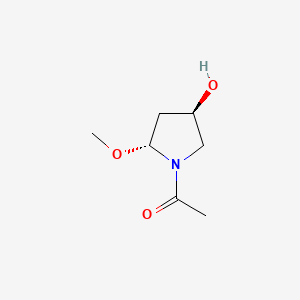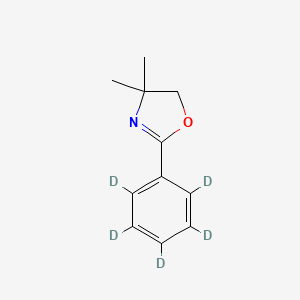
rac Tamsulosin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac Tamsulosin-d3 Hydrochloride” is the deuterium labeled version of "rac Tamsulosin Hydrochloride" . It is a high-quality reference standard used for pharmaceutical testing . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of “rac Tamsulosin-d3 Hydrochloride” is C20H26D3ClN2O5S . The molecular weight is 447.99 .Scientific Research Applications
Metabolic Pathway Studies
rac Tamsulosin-d3 Hydrochloride is used in metabolic pathway studies due to its stable isotope labeling. This allows researchers to safely study metabolic pathways in vivo by tracking the labeled compound through various biological processes .
Environmental Pollutant Standards
The compound is also utilized as a standard for detecting environmental pollutants. Stable isotope-labeled compounds like rac Tamsulosin-d3 Hydrochloride are used for the detection of pollutants in air, water, soil, sediment, and food .
Clinical Diagnostic Applications
In clinical diagnostics, isotopes are used not only for treating diseases but also for imaging, diagnosis, and newborn screening purposes .
Pharmaceutical Testing
rac Tamsulosin-d3 Hydrochloride serves as a high-quality reference standard in pharmaceutical testing to ensure the reliability of test results .
Drug Development Tracers
During the drug development process, stable heavy isotopes of elements such as deuterium are incorporated into drug molecules largely as tracers for quantitation .
Development of Sustained-Release Medications
The compound has been used in the development of sustained-release microparticles containing tamsulosin HCl for use as orally disintegrating tablets, which are designed to release a drug at a predetermined rate by maintaining a constant drug concentration for a specific period of time with minimal side effects .
Mechanism of Action
Target of Action
The primary targets of rac Tamsulosin-d3 Hydrochloride are the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The compound is used to treat conditions like benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction .
Mode of Action
rac Tamsulosin-d3 Hydrochloride acts as an antagonist to the alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This action allows for better urinary flow .
Biochemical Pathways
The antagonism of alpha-1A and alpha-1B adrenergic receptors by rac Tamsulosin-d3 Hydrochloride affects the biochemical pathways that control the contraction of smooth muscle in the prostate and bladder . The specific downstream effects of this antagonism include improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of rac Tamsulosin-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to its sites of action, primarily the prostate and bladder . It is metabolized in the body, with CYP3A4 responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite . CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite . The compound is then excreted from the body. The pharmacokinetic properties of rac Tamsulosin-d3 Hydrochloride impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of rac Tamsulosin-d3 Hydrochloride’s action include the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation improves urinary flow and reduces the symptoms of benign prostatic hyperplasia .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of rac Tamsulosin-d3 Hydrochloride can be achieved by starting with commercially available starting materials and using a series of chemical reactions to introduce deuterium into the final product. The synthesis pathway involves the use of various reagents and catalysts to selectively modify the starting materials to produce the desired product.", "Starting Materials": [ "Tamsulosin Hydrochloride", "Deuterium oxide", "Sodium borodeuteride", "Sodium cyanoborodeuteride", "Sodium triacetoxyborodeuteride", "Acetic acid", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: The starting material Tamsulosin Hydrochloride is dissolved in a mixture of methanol and chloroform and treated with sodium borodeuteride to introduce deuterium at the alpha position of the molecule.", "Step 2: The resulting product is then treated with sodium cyanoborodeuteride to introduce deuterium at the beta position of the molecule.", "Step 3: The product from step 2 is then treated with sodium triacetoxyborodeuteride to introduce deuterium at the gamma position of the molecule.", "Step 4: The resulting product is then treated with acetic acid to remove the protecting groups and expose the amine functional group.", "Step 5: The product from step 4 is then treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 6: The final product, rac Tamsulosin-d3 Hydrochloride, is obtained after purification and isolation steps." ] } | |
CAS RN |
1189923-88-3 |
Product Name |
rac Tamsulosin-d3 Hydrochloride |
Molecular Formula |
C20H29ClN2O5S |
Molecular Weight |
447.989 |
IUPAC Name |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
InChI Key |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
synonyms |
5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d3; Harnal-d3; Omnic-d3; Pradif-d3; YM 12617-1-d3; YM 617-d3; Yutanal-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














